1-Fluorobicyclo[2.2.1]heptane
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Overview
Description
1-Fluorobicyclo[221]heptane is a fluorinated derivative of bicyclo[221]heptane, a compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.1]heptane derivatives. For instance, the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can introduce the fluorine atom into the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-Fluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluorobicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in drug development and enzyme studies .
Comparison with Similar Compounds
- 1-Fluorobicyclo[2.2.2]octane
- 1-Fluorobicyclo[1.1.1]pentane
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
Comparison: 1-Fluorobicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the position of the fluorine atom. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in specific chemical and biological applications .
Properties
CAS No. |
78142-52-6 |
---|---|
Molecular Formula |
C7H11F |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
1-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11F/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 |
InChI Key |
MDDXQDCCWBKZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)F |
Origin of Product |
United States |
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